molecular formula C₁₉H₂₂O₉S B1146509 Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate CAS No. 62812-42-4

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

Cat. No. B1146509
CAS RN: 62812-42-4
M. Wt: 426.44
InChI Key:
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Description

“Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate” is a compound with the CAS Number: 62812-42-4 . It has a molecular weight of 426.44 . This compound is considered an indispensable compound in the biomedical sector and emerges as a pivotal therapeutic agent against myriad ailments . Its efficacy in diabetes management, through glycemic control facilitation, holds great promise .


Molecular Structure Analysis

The molecular structure of “Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate” is represented by the linear formula: C19H22O9S .


Physical And Chemical Properties Analysis

“Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate” is a solid at 20°C . The compound has a melting point of 117.0 121.0 °C . The specific rotation [a]20/D is -17.0 ~ -22.0 deg (C=1, Chloroform) .

Scientific Research Applications

Biomedical Applications

“Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate” is an indispensable compound in the biomedical sector . It emerges as a pivotal therapeutic agent against myriad ailments. Its efficacy in diabetes management, through glycemic control facilitation, holds great promise .

Crystal Polymorphism

The compound has been investigated for its polymorphism . Two polymorphic forms have been elucidated and fully characterised by DSC, PXRD and single crystal analysis . The polymorphs of the same compound can display differences in key physical properties such as stability, melting point and dissolution rate .

Glycoside Donor

Phenyl 1-thio-glycosides, in particular, and related thioglycosides have been used extensively for the synthesis of complex oligosaccharides . This compound, being a phenyl 1-thio-glycoside, can be used as a glycoside donor in the synthesis of complex oligosaccharides .

Inhibitors of Human Galectins

Aryl 1-thio-beta-D-galactopyranosides have been used recently as specific inhibitors of human galectins . This compound, being an aryl 1-thio-beta-D-galactopyranoside, can potentially be used as an inhibitor of human galectins .

Synthetic Utility

The synthetic utility of trichloroacetimidates has long been realized and has resulted in increased application in both glycoside formation and glucuronidation . This compound, being a trichloroacetimidate, can be used in these applications .

Stability Determination

For reactive synthetic intermediates such as this compound, the crystal forms and polymorphs, if observed, are significant in determining the stability of the compounds as materials .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXNCRKZCBMKR-CWLGOENISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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